Boc-Phe-Ser-Arg-AMC.AcOH
CAS No.:
Cat. No.: VC16192748
Molecular Formula: C33H43N7O8
Molecular Weight: 665.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C33H43N7O8 |
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Molecular Weight | 665.7 g/mol |
IUPAC Name | tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Standard InChI | InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36) |
Standard InChI Key | JLKJMNJZJBEYLQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Introduction
Structural and Functional Characteristics
Molecular Architecture
Boc-Phe-Ser-Arg-AMC.AcOH features a tripartite design:
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N-terminal protection: The Boc group prevents undesired interactions during synthesis and enhances stability.
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Peptide backbone: The Phe-Ser-Arg sequence provides specificity for proteases recognizing hydrophobic (Phe), polar (Ser), and positively charged (Arg) residues.
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Fluorogenic reporter: The AMC moiety remains non-fluorescent until cleaved, producing a detectable signal at excitation/emission wavelengths of 380/460 nm .
Physicochemical Properties
While exact molecular weight data are unavailable for this compound, analogous tetrapeptide-AMC derivatives typically range between 800–900 g/mol . The acetate counterion improves aqueous solubility, making it suitable for enzymatic assays in physiological buffers.
Applications in Protease Research
Human Airway Trypsin-Like Protease (HAT) Studies
HAT, a serine protease expressed in respiratory epithelia, hydrolyzes Boc-Phe-Ser-Arg-AMC.AcOH to release fluorescent AMC. Key findings include:
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Salivary HAT Activity: Mature HAT is detectable in human saliva, with Boc-Phe-Ser-Arg-AMC hydrolysis rates correlating strongly with HAT concentrations (r = +0.922, p < 0.01) .
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Pathophysiological Role: HAT participates in mucosal immunity and viral entry mechanisms, making this substrate critical for studying respiratory infections .
Table 1: Substrate Specificity of HAT
Substrate | Hydrolysis Rate (Relative Activity) |
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Boc-Phe-Ser-Arg-AMC | 100% |
Boc-Gln-Ala-Arg-AMC | 15% |
Z-Phe-Arg-AMC | 2% |
Coagulation Factor XIa Assays
The Phe-Ser-Arg sequence mimics natural substrates of factor XIa, a key enzyme in blood clotting. Researchers use this compound to:
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Measure factor XIa activity in plasma samples for diagnosing bleeding disorders.
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Screen anticoagulant drugs by monitoring inhibition kinetics .
Comparative Analysis with Analogous Compounds
Structural Analogues
Boc-Phe-Ser-Arg-AMC.AcOH belongs to a broader family of fluorogenic protease substrates. Notable comparisons include:
Table 2: Comparative Features of Fluorogenic Substrates
Compound | Target Protease | Key Structural Differences |
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Boc-Phe-Ser-Arg-AMC.AcOH | HAT, Factor XIa | Phe-Ser-Arg sequence |
Boc-Leu-Ser-Thr-Arg-AMC | Thrombin | Leu/Thr substitution |
Z-Phe-Arg-AMC | Cathepsins | Shorter peptide backbone |
Functional Advantages
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Sensitivity: The AMC fluorophore enables detection limits as low as 1 nM enzyme activity, surpassing colorimetric assays .
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Specificity: The Phe-Ser-Arg motif reduces cross-reactivity with non-target proteases compared to shorter substrates like Z-Phe-Arg-AMC .
Experimental Protocols
Standard Assay Conditions
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Substrate Preparation: Dissolve in DMSO (10 mM stock), then dilute in Tris-HCl buffer (pH 7.4) to 50–100 μM.
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Kinetic Measurements: Incubate with protease (e.g., 10 nM HAT) at 37°C, monitoring fluorescence every 30 seconds for 30 minutes .
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Data Analysis: Calculate enzyme activity using the initial velocity of AMC release (Δfluorescence/min).
Troubleshooting Guidelines
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Low Signal: Ensure fresh substrate preparation to avoid AMC photobleaching.
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High Background: Include a no-enzyme control to subtract non-specific hydrolysis .
Recent Research Advancements
Diagnostic Applications
Recent efforts aim to standardize Boc-Phe-Ser-Arg-AMC.AcOH assays for point-of-care testing of coagulation disorders, leveraging its stability and reproducibility .
Challenges and Future Directions
Limitations
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Cost: Large-scale synthesis remains expensive due to multi-step SPPS and HPLC purification .
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Solubility: Despite acetate counterions, DMSO is often required for stock solutions, potentially affecting enzyme activity .
Emerging Opportunities
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